![molecular formula C20H19N3O4 B609581 Nik smi1 CAS No. 1660114-31-7](/img/structure/B609581.png)
Nik smi1
Vue d'ensemble
Description
NIK SMI1 is a highly potent and selective NF-κB-inducing kinase (NIK) inhibitor with Ki of 0.23 nM for NIK-catalyzed hydrolysis of ATP to ADP . It exhibits selective inhibition of LTβR-dependent p52 translocation and transcription of NF-κB2 related genes .
Molecular Structure Analysis
The molecular formula of NIK SMI1 is C20H19N3O4 . The exact mass is 365.14 and the molecular weight is 365.38 .
Chemical Reactions Analysis
NIK SMI1 inhibits NIK-catalyzed hydrolysis of ATP to ADP . It exhibits selective inhibition of LTβR-dependent p52 translocation and transcription of NF-κB2 related genes .
Physical And Chemical Properties Analysis
The molecular weight of NIK SMI1 is 365.38 g/mol and its molecular formula is C20H19N3O4 . The compound is stable if stored as directed .
Applications De Recherche Scientifique
Treatment of B Cell Malignancies
Nik SMI1 has been identified as a potential therapeutic target for B cell malignancies . It plays a key role in non-canonical NF-κB signaling, which is crucial for B cell function and development . Overexpression or overactivation of NIK is associated with several malignancies, including multiple myeloma and MALT lymphoma . Therefore, drug discovery studies are devoted to the pharmacologic modulation of NIK and the development of specific novel small molecule inhibitors .
Inhibition of Non-Canonical NF-κB Signaling
Nik SMI1 is a small molecule inhibitor of NIK that has demonstrated high selectivity for non-canonical NF-κB signaling . This could have broad implications for the treatment of diseases where this signaling pathway is implicated.
Treatment of Chronic Periodontitis
Nik SMI1 has been shown to impair chronic periodontitis by suppressing non-canonical NF-κB and osteoclastogenesis . The administration of NIK-SMI1 strongly inhibited the RANKL-stimulated non-canonical NF-κB signaling, leading to reduced osteoclasts specific genes expression and enhanced IFN-β expression . This suggests that NIK-SMI1 may serve as a potential therapeutic approach for periodontitis .
Inhibition of BAFF Receptor and CD40-Mediated Signaling
Nik SMI1 has been shown to inhibit BAFF receptor- and CD40-mediated signaling in cultures (human and murine B-cells) . This could have potential applications in the treatment of diseases where these signaling pathways play a crucial role.
Treatment of Lupus
Nik SMI1 has been shown to increase survival in experimental murine models of lupus by restricting overactive immune cells through a reduction in OX40, BAFF, and CD40 signaling . This suggests that NIK-SMI1 may have potential therapeutic applications in the treatment of lupus .
Mécanisme D'action
Target of Action
Nik SMI1 is a potent and selective inhibitor of the NF-κB-inducing kinase (NIK) . NIK is a key kinase required for the activation of alternative NF-κB signaling pathways . It plays a crucial role in several fundamental cellular processes and is essential for B cell function and development .
Mode of Action
Nik SMI1 inhibits NIK by preventing the kinase from catalyzing the hydrolysis of ATP to ADP . This inhibition disrupts the non-canonical NF-κB signaling pathway . In response to certain signals and ligands, such as CD40, BAFF, and lymphotoxin-β activation, NIK protein stabilization and subsequent NF-κB activation is achieved . Nik SMI1 selectively inhibits this process .
Biochemical Pathways
The primary biochemical pathway affected by Nik SMI1 is the non-canonical NF-κB signaling pathway . This pathway can be activated upon stimulation of a subset of upstream activators, including the BAFF receptor (BAFF-R), CD40, receptor activator of NF-κB (RANK), or the lymphotoxin beta receptor (LT-βR) . Nik SMI1 selectively inhibits the activation of this pathway, thereby affecting the downstream effects associated with these receptors .
Result of Action
The inhibition of NIK by Nik SMI1 results in the disruption of non-canonical NF-κB signaling, which in turn affects several cellular processes. For instance, Nik SMI1 has been shown to inhibit BAFF-induced B cell survival in vitro . It also reduces splenic marginal zone B cells in vivo .
Safety and Hazards
Propriétés
IUPAC Name |
6-[3-[2-[(3R)-3-hydroxy-1-methyl-2-oxopyrrolidin-3-yl]ethynyl]phenyl]-4-methoxypyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c1-23-9-8-20(26,19(23)25)7-6-13-4-3-5-14(10-13)16-11-15(27-2)12-17(22-16)18(21)24/h3-5,10-12,26H,8-9H2,1-2H3,(H2,21,24)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQSHXYHWYGKAMX-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@](C1=O)(C#CC2=CC(=CC=C2)C3=NC(=CC(=C3)OC)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nik smi1 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does NIK SMI1 interact with its target and what are the downstream effects?
A1: NIK SMI1 binds directly to NIK, inhibiting its kinase activity. [, ] This prevents the phosphorylation and processing of p100, a precursor protein, into the active p52 subunit of the non-canonical NF-κB transcription factor. [, ] Consequently, the nuclear translocation of p52 and its transcriptional activity are reduced, leading to the downregulation of genes involved in inflammation and immune response. [, ] For instance, NIK SMI1 suppressed RANKL-stimulated non-canonical NF-κB signaling and reduced the expression of osteoclast-specific genes, leading to attenuated periodontitis progression. []
Q2: What is the impact of NIK SMI1 on B cell function?
A2: Research suggests NIK SMI1 can inhibit the proliferation of B cells and reduce their production of IgA and sCD40L. [] This effect is linked to the suppression of non-canonical NF-κB activation in B cells, highlighting the role of this pathway in B cell activation and antibody production. []
Q3: Has NIK SMI1 shown any potential in treating specific diseases?
A3: While research is ongoing, studies suggest potential applications for NIK SMI1 in treating inflammatory and autoimmune diseases. For example, in a mouse model, NIK SMI1 administration attenuated the progression of periodontitis, an inflammatory disease affecting the gums. [] Additionally, its ability to alleviate symptoms of immunoglobulin A nephropathy in mice by suppressing platelet-mediated non-canonical NF-κB activation in B cells presents another promising avenue. []
Q4: What are the limitations of the current research on NIK SMI1?
A5: The provided research primarily focuses on pre-clinical studies, with limited data available from clinical trials in humans. Therefore, further research is necessary to assess the safety, efficacy, and long-term effects of NIK SMI1 in humans. [, , ] Additionally, more research is needed to fully elucidate the detailed pharmacokinetic and pharmacodynamic properties of NIK SMI1.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.